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molecular formula C10H11NO2 B102391 6-Nitro-1,2,3,4-tetrahydronaphthalene CAS No. 19353-86-7

6-Nitro-1,2,3,4-tetrahydronaphthalene

Cat. No. B102391
M. Wt: 177.2 g/mol
InChI Key: OMJAUAQKUSAPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496843

Procedure details

To a solution of 6-nitrotetralin (11.5 g, 64.9 mmol) in a mixture of methanol (30 mL) and conc. HCl (40 mL) was added iron powder (11.35 g, 203.2 mmol) by portions over 1 h at room temperature. The mixture was stirred for 1 h at room temperature, poured into water (600 mL), neutralized to ca. pH 6 by addition of 1N aqueous sodium hydroxide, extracted with ethyl acetate (300 mL×2). Organic layers were washed with brine, dried over magnesium sulfate, and concentrated to give 9.45 g of the title compound: 1H NMR (CDCl3) δ6.85 (d, 1H, J=8.1 Hz), 6.46 (dd, 1H, J=8.1, 2.5 Hz), 6.42 (s, 1H), 3.44 (bs, 2H), 2.65 (m, 4H), 1.75 (m, 4H).
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11.35 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH2:9][CH2:8][CH2:7]2)([O-])=O.Cl.O.[OH-].[Na+]>CO.[Fe]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH2:9][CH2:8][CH2:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCCCC2=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
11.35 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL×2)
WASH
Type
WASH
Details
Organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C2CCCCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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